N-benzoyl-N'-(1H-indol-7-yl)thiourea
Description
Properties
IUPAC Name |
N-(1H-indol-7-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(12-5-2-1-3-6-12)19-16(21)18-13-8-4-7-11-9-10-17-14(11)13/h1-10,17H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXMJCIPPFXQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-(1H-indol-7-yl)thiourea typically involves the reaction of benzoyl isothiocyanate with 1H-indol-7-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N-benzoyl-N’-(1H-indol-7-yl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-(1H-indol-7-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(1H-indol-7-yl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the indole moiety can interact with various biological pathways, modulating cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Variations and Electronic Properties
Key Analogs:
- N-Benzoyl-N'-phenylthiourea (BFTU) : Synthesized via acylation of N-phenylthiourea with benzoyl chloride. Chloro-substituted derivatives (e.g., 2-Cl-BFTU, 4-Cl-BFTU) exhibit enhanced lipophilicity .
- N-Benzoyl-N'-(4-fluorophenyl)thiourea : Predicted to inhibit SIRT1, a protein deacetylase implicated in cancer .
- N-Benzoyl-N'-(2-pyridyl)thiourea : Methyl-substituted derivatives adopt stable trans-cis conformations due to intramolecular hydrogen bonding (HB) .
- N-Benzoyl-N'-4-cyanophenyl thiourea: Features a strong electron-withdrawing cyano group, influencing electrochemical properties .
Comparison with N-Benzoyl-N'-(1H-Indol-7-yl)thiourea:
Quantitative Structure-Activity Relationship (QSAR) Insights
Conformational Stability and Hydrogen Bonding
- Trans-Cis Conformation : Methyl-substituted N-benzoyl-N'-(2-pyridyl)thioureas favor trans-cis conformations stabilized by intramolecular HB (O…H-N and N…H-N), critical for maintaining planar thiourea geometry .
Q & A
Basic Research Questions
What synthetic methodologies are recommended for N-Benzoyl-N'-(1H-indol-7-yl)thiourea?
Answer:
The synthesis typically involves a two-step reaction:
Aroyl isocyanate formation : React benzoyl chloride with potassium thiocyanate (KSCN) to generate benzoyl isocyanate .
Thiourea coupling : Treat 7-aminoindole with the benzoyl isocyanate intermediate under anhydrous conditions (e.g., THF or DCM) at 0–5°C to minimize side reactions .
Critical considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted indole derivatives.
- Confirm regioselectivity using -NMR, as the indole’s 7-position is sterically and electronically favored for substitution .
Which characterization techniques are essential for structural validation?
Answer:
- Spectroscopy :
- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds between thiourea S and benzoyl O) using SHELX software for refinement .
What biological targets are associated with this compound?
Answer:
- EGFR inhibition : Demonstrated IC values of 2–5 µM in breast cancer (MCF-7) models via competitive ATP-binding site disruption .
- SIRT1 modulation : Induces apoptosis in cervical cancer cells (HeLa) by inhibiting deacetylase activity (40–60% reduction at 10 µM) .
- Cytotoxicity : Dose-dependent effects (EC = 8–12 µM) require validation against non-cancerous cell lines (e.g., Vero) to assess selectivity .
Advanced Research Questions
How can contradictory data on enzyme inhibition mechanisms be resolved?
Answer:
- Orthogonal assays : Pair enzymatic assays (e.g., fluorescence-based SIRT1 activity) with cellular thermal shift assays (CETSA) to confirm target engagement .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes. For example, the benzoyl group may occupy hydrophobic pockets in EGFR, while the indole interacts with catalytic residues .
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
What computational methods predict binding affinity and selectivity?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to evaluate electron density at the thiocarbonyl group, which correlates with H-bond donor capacity .
- Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns trajectories in GROMACS) to assess interactions with EGFR’s L858R/T790M mutations .
- QSAR models : Train on halogen-substituted analogs to predict how substituents (e.g., Cl, F) enhance binding to SIRT1’s hydrophobic cleft .
How do structural modifications impact anticancer activity?
Answer:
- Halogen substitution : Adding Cl or F to the benzoyl ring improves EGFR inhibition (IC reduced by 30–50%) due to enhanced hydrophobic interactions .
- Indole substitution : Replacing the 7-position with electron-withdrawing groups (e.g., NO) decreases solubility but increases cytotoxicity (EC = 4–6 µM) .
- Thiourea vs. urea analogs : Thiourea derivatives show superior SIRT1 inhibition (2-fold higher) due to stronger H-bonding with Asp298 .
Data Contradictions and Solutions
Discrepancies in reported IC50_{50}50 values across studies
Root cause : Variability in assay conditions (e.g., ATP concentration in kinase assays).
Mitigation :
- Standardize protocols (e.g., 10 µM ATP for EGFR assays).
- Use reference inhibitors (e.g., Erlotinib for EGFR) as internal controls .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
